molecular formula C20H30O2 B163562 5-Hete lactone CAS No. 73279-37-5

5-Hete lactone

Cat. No. B163562
CAS RN: 73279-37-5
M. Wt: 302.5 g/mol
InChI Key: QZMAEYDIHWEEAF-XTDASVJISA-N
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Description

5-Hete lactone, also known as (±)5-HETE Lactone, is a unique marker for 5-lipoxygenase activation . It is a cyclic ester formed by acid-catalyzed nucleophilic addition of the C-5 hydroxyl to the C-1 carboxyl of (±)5-HETE . It inhibits 5-LO (5-lipoxygenase) from rat basophilic leukemia cells .


Synthesis Analysis

The synthesis of 5-Hete lactone involves a novel yeast reduction . The ®-6,7-dihydro-5-HETE lactone and (S)-6,7-dihydro-5-HETE lactone were synthesized from specific compounds .


Molecular Structure Analysis

The molecular formula of 5-Hete lactone is C20H30O2 . The average mass is 302.451 Da .


Chemical Reactions Analysis

5-Hete lactone is a cyclic ester formed by acid-catalyzed nucleophilic addition of the C-5 hydroxyl to the C-1 carboxyl of (±)5-HETE . The lactone is several times more potent than the linear (±)5-HETE .


Physical And Chemical Properties Analysis

The chemical formula of 5-Hete lactone is C20H32O3 . The molar mass is 320.473 g·mol−1 .

Scientific Research Applications

Laboratory Medicine and Pathobiology

Application Summary

In this field, 5-Hete lactone is used to study the enzyme kinetics of human and mouse paraoxonase-1 (PON1) .

Methods of Application

The substrate 5-Hete lactone is used in the study of the enzyme kinetics of human and mouse PON1. The importance of the polymorphism at position 192(Q/R) of human PON1 as a determinant of Ky and Vmax is tested .

Results or Outcomes

The results of this research are not explicitly mentioned in the source. However, the study contributes to the understanding of the role of 5-Hete lactone in the hydrolysis process by PON1 .

Biochemical Pharmacology

Application Summary

5-Hete lactone is used in the study of lactonase and lactonizing activities of human serum paraoxonase (PON1) and rabbit serum PON3 .

Methods of Application

In this study, purified human PON1 is found to catalyze the reverse reaction (lactonization) of a broad range of hydroxy acids. Hydroxy acid lactonization or lactone hydrolysis is catalyzed until equilibrium between the open and closed forms is reached .

Results or Outcomes

The study found that two endogenous oxidized unsaturated fatty acids, 4-hydroxy-5E,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid (4-HDoHE) and 5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HETE) lactone, were very efficiently lactonized and hydrolyzed, respectively, by PON1 .

Safety And Hazards

The safety data sheet for 5-Hete lactone includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection .

properties

IUPAC Name

6-[(1E,3Z,6Z,9Z)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(21)22-19/h6-7,9-10,12-14,16,19H,2-5,8,11,15,17-18H2,1H3/b7-6-,10-9-,13-12-,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMAEYDIHWEEAF-XTDASVJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CC=CC1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C=C\C1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hete lactone

CAS RN

81517-87-5
Record name 5-Hydroxyeicosatetraenoic acid lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081517875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
S Yamauchi, K Takeda, M Ganaha… - Journal of the Chemical …, 2002 - pubs.rsc.org
… (R)-6,7-Dihydro-5-HETE lactone 5 and (S)-6,7-dihydro-5-HETE lactone 6 were synthesized … (R)-6,7-dihydro-5-HETE lactone 5 and (S)-6,7-dihydro-5-HETE lactone 6 using a new yeast …
Number of citations: 10 pubs.rsc.org
TA Miller, J Ghosh, CE Myers, TL Macdonald - Bioorganic & medicinal …, 2000 - Elsevier
… Also, 5-HETE lactone (Fig. 1) possesses mitogenic activity in prostatic cancer cell lines and … to slow hydrolysis of 5-HETE lactone to 5-HETE or if 5-HETE lactone itself is active at the …
Number of citations: 18 www.sciencedirect.com
CM Picardo - 2007 - tspace.library.utoronto.ca
… protein kinetics of 5-HETE lactone Western blot for PON1 mass detection 5-HETE lactone kinetics of whole serum in individual human genotypes 5-HETE lactone kinetics of whole …
Number of citations: 0 tspace.library.utoronto.ca
JF Teiber, DI Draganov, BN La Du - Biochemical pharmacology, 2003 - Elsevier
… Human and mouse plasma samples also catalyzed 4-HDoHE lactonization and 5-HETE lactone … Also, the high activity of PON1 towards 4-HDoHE and 5-HETE lactone suggests that …
Number of citations: 208 www.sciencedirect.com
C Tao, WA Donaldson - The Journal of Organic Chemistry, 1993 - ACS Publications
… The syntheses of racemic 5-HETE methyl ester (1) and of 5-HETE lactone (5-HL) were accomplished in 11 steps from tricarbonyl[l-(methoxycarbonyl)pentadienyl]iron(l+) …
Number of citations: 86 pubs.acs.org
DH Hwang - Fed. Proc., Fed. Am. Soc. Exp. Biol.;(United States), 1986 - osti.gov
5-hydroxyeicosatetraenoic acid (5-HETE) lactone was converted to omega-aminopropylamide and coupled to BSA using 1,5-difluoro-2,4-dinitrobenzene as a coupling agent. …
Number of citations: 2 www.osti.gov
J Ghosh, CE Myers - … of the National Academy of Sciences, 1998 - National Acad Sciences
… Similar results were obtained with related 5-lipoxygenase products, 5-HETE and 5-HETE lactone (Table 2). On the other hand, leukotrienes (eg, LTB4), which are also metabolic …
Number of citations: 660 www.pnas.org
J Ghosh, CE Myers - Biochemical and biophysical research …, 1997 - Elsevier
… Similar effects were also seen with 5-HETE lactone (not shown). These observations confirm that the 5-series of eicosatetraenoids are active metabolites in human prostate cancer cells …
Number of citations: 348 www.sciencedirect.com
PG Schulam, WT Shearer - Journal of immunology (Baltimore, Md …, 1990 - journals.aai.org
… Further analysis by RIA confirmed the identification of 5-HETE and revealed an additional metabolite, 5-HETE lactone (5-HL). 5-HL is the intramolecular ester of 5-HETE generated in …
Number of citations: 34 journals.aai.org
SA Saeed, MD Mitchell - Clinical and Experimental Hypertension …, 1983 - Taylor & Francis
The formation of lipoxygenase metabolites by human uterine and intrauterine tissues was evaluated using f 1- 14 C]arachidonic acid (AA) as substrate. The major lipoxygenase product …
Number of citations: 30 www.tandfonline.com

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